molecular formula C18H33N3O2 B6082226 3-[2-(Azocan-1-yl)-2-oxoethyl]-4-(3-methylbutyl)piperazin-2-one

3-[2-(Azocan-1-yl)-2-oxoethyl]-4-(3-methylbutyl)piperazin-2-one

Cat. No.: B6082226
M. Wt: 323.5 g/mol
InChI Key: TVLAVVRSCPXKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(Azocan-1-yl)-2-oxoethyl]-4-(3-methylbutyl)piperazin-2-one is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a piperazine ring substituted with an azocane moiety and a 3-methylbutyl group, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Azocan-1-yl)-2-oxoethyl]-4-(3-methylbutyl)piperazin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Azocane Moiety: The azocane group is introduced via nucleophilic substitution reactions, where the piperazine derivative reacts with azocane halides.

    Attachment of the 3-Methylbutyl Group: The final step involves the alkylation of the piperazine ring with 3-methylbutyl halides under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully selected to optimize the reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Azocan-1-yl)-2-oxoethyl]-4-(3-methylbutyl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

3-[2-(Azocan-1-yl)-2-oxoethyl]-4-(3-methylbutyl)piperazin-2-one has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential bioactivity.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-[2-(Azocan-1-yl)-2-oxoethyl]-4-(3-methylbutyl)piperazin-2-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.

    5-Chloro-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one: Used in medicinal chemistry for its potential therapeutic effects.

Uniqueness

3-[2-(Azocan-1-yl)-2-oxoethyl]-4-(3-methylbutyl)piperazin-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other piperazine derivatives.

Properties

IUPAC Name

3-[2-(azocan-1-yl)-2-oxoethyl]-4-(3-methylbutyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O2/c1-15(2)8-12-20-13-9-19-18(23)16(20)14-17(22)21-10-6-4-3-5-7-11-21/h15-16H,3-14H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLAVVRSCPXKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCNC(=O)C1CC(=O)N2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.